molecular formula C10H12O2 B3243451 3-Ethoxy-4-methylbenzaldehyde CAS No. 157143-20-9

3-Ethoxy-4-methylbenzaldehyde

Cat. No. B3243451
M. Wt: 164.2 g/mol
InChI Key: IFELWTOFCUUHBY-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> . It is also known by the synonym 3-Ethoxy-p-anisaldehyde . This compound belongs to the class of aromatic aldehydes and is structurally related to vanillin. Its systematic name indicates that it contains an ethoxy group (C<sub>2</sub>H<sub>5</sub>O) attached to the benzene ring at the para position relative to the aldehyde functional group (CHO).



Synthesis Analysis

The synthesis of 3-Ethoxy-4-methylbenzaldehyde involves the introduction of an ethoxy group onto the benzene ring of 4-methylbenzaldehyde . Various methods can achieve this, including etherification reactions using ethyl halides or ethoxide reagents. Detailed synthetic routes and conditions would require further investigation of relevant literature.



Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-methylbenzaldehyde consists of a benzene ring substituted with an ethoxy group (C<sub>2</sub>H<sub>5</sub>O) and a methyl group (CH<sub>3</sub>) at the para position. The aldehyde functional group (CHO) is also attached to the benzene ring. The compound’s systematic name reflects this arrangement.



Chemical Reactions Analysis

3-Ethoxy-4-methylbenzaldehyde can participate in various chemical reactions typical of aldehydes. These include oxidation to form carboxylic acids, condensation reactions with amines or hydrazines to yield Schiff bases, and nucleophilic additions to the carbonyl group. Further exploration of specific reactions and their mechanisms would require in-depth literature review.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 51-53°C (literature value).

  • Molecular Weight : 180.20 g/mol .

  • Solubility : Soluble in organic solvents like ethanol, acetone, and chloroform.

  • Appearance : Likely a white to off-white crystalline solid.


Safety And Hazards


  • Combustibility : Classified as a combustible solid (Storage Class Code 11).

  • WGK (Water Danger Classification) : WGK 3 (moderately hazardous to water).

  • Flash Point : Not applicable.

  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling.


Future Directions

Research avenues related to 3-Ethoxy-4-methylbenzaldehyde could include:



  • Biological Activities : Investigate potential bioactivities, such as antimicrobial or antioxidant properties.

  • Flavor and Fragrance Applications : Explore its use in food flavoring or perfumery.

  • Synthetic Modifications : Design derivatives with improved properties.


Please note that this analysis is based on available literature, and further studies may provide additional insights. For more detailed information, consult relevant scientific papers and databases123.


properties

IUPAC Name

3-ethoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFELWTOFCUUHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methylbenzaldehyde

Synthesis routes and methods

Procedure details

The title compound was prepared by reaction of commercially available 3-hydroxy-4-methyl-benzaldehyde with ethyl iodide in DMF using K2CO3 as base in analogy to the procedure described in M. J. Ashton, D. C. Cook, G. Fenton, J.-A. Karlsson, M. N. Palfreyman, D. Raeburn, A. J. Ratcliffe, J. E. Souness, S. Thurairatnam and N. Vicker J. Med. Chem. 1994, 37, 1696-1703.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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